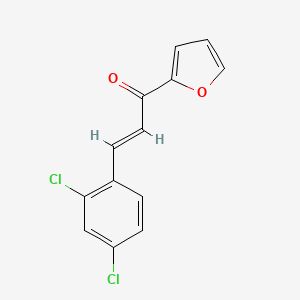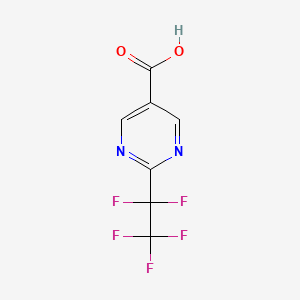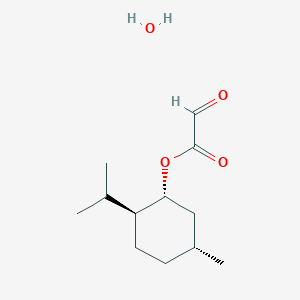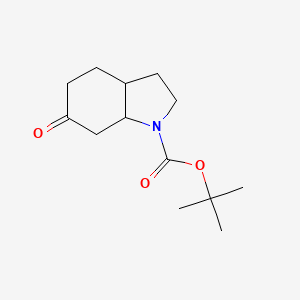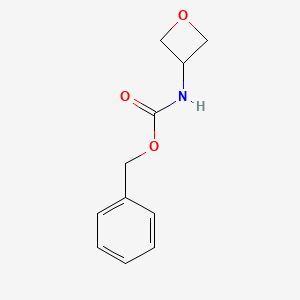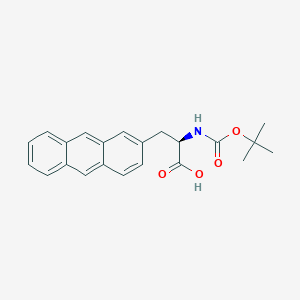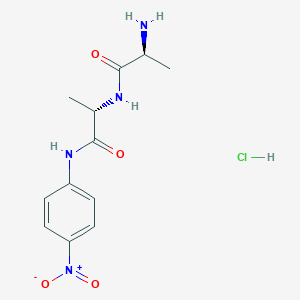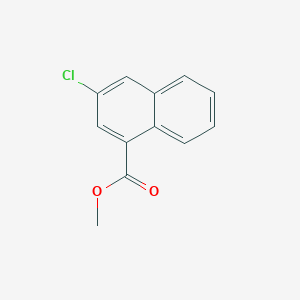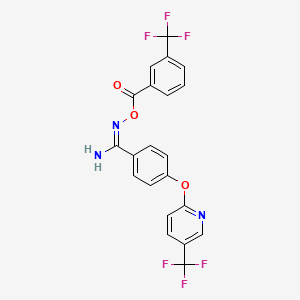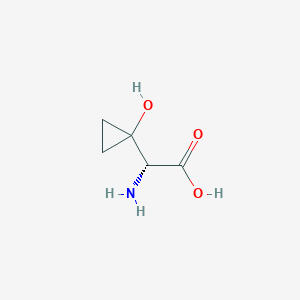
(R)-Cleonine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Cleonine, 95% is a chiral compound that has been studied for its potential applications in various scientific research areas. It is a common chiral compound that is widely used in a variety of laboratory experiments, due to its availability, stability, and low cost.
Scientific Research Applications
(R)-Cleonine, 95% has been studied for its potential applications in various scientific research areas, such as pharmaceuticals, biochemistry, and medical research. It has been used as a chiral auxiliary in the synthesis of various compounds, such as chiral drugs and biopolymers. It has also been used in the study of enzyme inhibition, drug metabolism, and receptor binding. In addition, it has been used in the study of protein folding and structure determination.
Mechanism of Action
The mechanism of action of (R)-Cleonine, 95% is not fully understood. However, it is believed to act as a chiral auxiliary, which means that it can be used to modify the stereochemistry of a molecule. It is believed to do this by forming a complex with the molecule, which then alters the stereochemistry of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Cleonine, 95% are not well understood. However, it has been shown to have some effects on the body, such as reducing inflammation and aiding in the digestion of food. In addition, it has been shown to have some effects on the brain, such as increasing alertness and improving mood.
Advantages and Limitations for Lab Experiments
The main advantage of (R)-Cleonine, 95% for lab experiments is its availability, stability, and low cost. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in lab experiments, such as its lack of specificity and its potential to cause side effects.
Future Directions
There are many potential future directions for (R)-Cleonine, 95%. These include further research into its biochemical and physiological effects, its potential use in drug synthesis, and its potential use in medical research. Additionally, further research into its mechanism of action and its potential applications in biochemistry and medical research could lead to new and improved treatments for various diseases.
Synthesis Methods
(R)-Cleonine, 95% can be synthesized using a variety of methods, including the Fischer-Speier reaction, the Mukaiyama-Michael reaction, and the Sharpless asymmetric dihydroxylation (AD). The Fischer-Speier reaction is the most common method for the synthesis of (R)-Cleonine, 95%. This reaction involves the reaction of an aldehyde with an enantiomerically pure alcohol. The Mukaiyama-Michael reaction involves the reaction of an aldehyde with an enantiomerically pure amine. The Sharpless AD involves the reaction of an aldehyde with an enantiomerically pure oxidizing agent.
properties
IUPAC Name |
(2R)-2-amino-2-(1-hydroxycyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cleonine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

